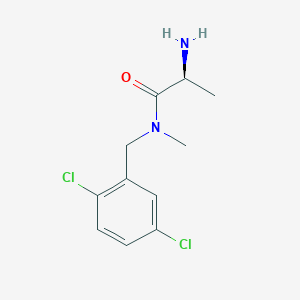

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-5-9(12)3-4-10(8)13/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJKNNWOYKPXTR-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-propionic acid, 2,5-dichloro-benzyl chloride, and methylamine.

Formation of Intermediate: The (S)-2-Amino-propionic acid is first converted to its corresponding amide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 2,5-dichloro-benzyl chloride in the presence of a base like triethylamine to form the benzylated product.

Methylation: Finally, the benzylated product is methylated using methylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Triethylamine, dimethylformamide, and various alkyl halides.

Major Products Formed

Oxidation: Oxo derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups introduced at the benzyl or amino positions.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound is under investigation for its potential as a pharmacological agent. Its structure allows it to target specific enzymes or receptors effectively.

- Case Study : Research indicates that it selectively inhibits the STAT3 protein with an IC50 value of 15.8 µM, demonstrating potential for cancer therapeutics by modulating signaling pathways involved in tumor growth .

-

Organic Synthesis

- (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide serves as a versatile building block for synthesizing more complex molecules.

- It enables the exploration of new chemical entities through various modifications, making it valuable in drug discovery.

-

Biological Studies

- The compound is utilized in biochemical assays to study interactions with proteins and nucleic acids.

- Its ability to inhibit protein-protein interactions has been evaluated, particularly concerning signaling pathways relevant to diseases .

-

Industrial Applications

- There is ongoing exploration of its use in producing specialty chemicals and materials with unique properties due to its structural characteristics .

Research highlights several biological activities associated with this compound:

- Anticonvulsant Properties : Preliminary studies suggest structural analogs exhibit anticonvulsant effects by interacting with neurotransmitter systems.

- Inhibition of Protein-Protein Interactions : Effective against STAT3 suggests potential applications in cancer therapeutics.

Data Summary

The following table summarizes key findings from research studies on this compound:

| Study | Activity Evaluated | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | STAT3 Inhibition | 15.8 µM | Selective over STAT1 |

| Study 2 | Anticonvulsant Activity | Not specified | Promising results in neuronal models |

| Study 3 | Enzyme Interaction | Varies | Potential for therapeutic applications |

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the 2,5-dichloro-benzyl group enhances its binding affinity and specificity, while the amino and methyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

The isopropyl variant’s higher molecular weight (289.20 vs. 261.15) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The 3-methyl-butyramide analog introduces a longer, branched carbon chain, further altering solubility and metabolic stability .

Synthetic Considerations :

- Substituting methyl with isopropyl requires different alkylation agents (e.g., isopropyl halides vs. methyl halides), impacting reaction yields and purification steps .

- The dichlorobenzyl group is retained across analogs, suggesting shared synthetic routes for aryl moiety introduction .

Pharmacological and Industrial Relevance

- Target Compound : The methyl-substituted amide’s compact structure may favor applications in central nervous system (CNS) drug design, where smaller molecules are prioritized for blood-brain barrier penetration .

- Isopropyl Analog : Greater steric bulk could hinder receptor interactions but improve pharmacokinetic properties like half-life .

- Butyramide Derivative : The extended backbone might enhance binding to hydrophobic enzyme pockets, though synthetic complexity could limit scalability .

Biological Activity

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Structural Overview

The compound features:

- Amine Group : Contributes to its reactivity and interaction with biological targets.

- Dichlorobenzyl Moiety : Enhances lipophilicity and may influence receptor binding.

- Propionamide Backbone : Provides stability and facilitates interactions with enzymes or receptors.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : It may bind to the active sites of specific enzymes, inhibiting their activity. The dichlorobenzyl group enhances binding affinity, while the amino and methyl groups contribute to stability.

- Selective Protein Interaction : Studies indicate its potential as a selective inhibitor of STAT3 with an IC50 value of 15.8 µM, showing significant selectivity over STAT1 (IC50 > 50 µM) .

Biological Activity

Research highlights several biological activities associated with this compound:

Anticonvulsant Properties

- Preliminary studies suggest that structural analogs exhibit anticonvulsant effects. The compound may interact with neurotransmitter systems, impacting neuronal excitability and synaptic transmission.

Inhibition of Protein-Protein Interactions

- The compound has been evaluated for its ability to inhibit protein-protein interactions relevant to various signaling pathways. Its effectiveness against STAT3 suggests potential applications in cancer therapeutics .

Data Summary

The following table summarizes key findings from research studies on this compound:

| Study | Activity Evaluated | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | STAT3 Inhibition | 15.8 µM | Selective over STAT1 |

| Study 2 | Anticonvulsant Activity | Not specified | Promising results in neuronal models |

| Study 3 | Enzyme Interaction | Varies | Potential for therapeutic applications |

Case Studies

- STAT3 Inhibition Study :

-

Anticonvulsant Activity Assessment :

- Research on structural analogs indicated that modifications in the benzyl group could enhance anticonvulsant efficacy. The unique dichlorobenzyl structure may contribute to improved binding to relevant receptors involved in neuronal signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide, and how can enantiomeric purity be ensured?

- Methodology : Opt for asymmetric synthesis using chiral auxiliaries or catalysts. For example, employ reductive amination with (S)-configured starting materials. Enantiomeric purity can be verified via chiral HPLC or polarimetry. Chiral stationary phases (e.g., cellulose- or amylose-based columns) are effective for resolving stereoisomers . Post-synthesis, characterize intermediates using H/C NMR to confirm regioselectivity and avoid byproducts like N-alkylation artifacts .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology : Combine H/C NMR to confirm the benzyl and methyl substituents. Use high-resolution mass spectrometry (HRMS) for molecular formula validation. For crystalline samples, single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment . IR spectroscopy can identify amide C=O stretches (~1650–1700 cm) and amine N–H bends (~3300 cm) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated and treated via hydrolysis (e.g., acidic/basic conditions) to degrade the amide bond before disposal .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound, and what validation experiments are required?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes with benzamide-binding sites). Validate predictions via in vitro assays: measure IC values using fluorescence-based enzymatic inhibition or SPR for binding affinity. Compare results with structurally similar inhibitors (e.g., acetamide derivatives in Table 4 ). Address false positives by repeating assays under varied pH and ionic conditions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology : Apply triangulation by cross-validating with alternative methods (e.g., isothermal titration calorimetry vs. SPR). Re-examine force field parameters in docking simulations or consider solvent effects (e.g., explicit vs. implicit solvation models). If discrepancies persist, synthesize analogs with modified substituents (e.g., replacing dichloro groups) to test structure-activity hypotheses .

Q. How can crystallographic data be optimized for this compound if twinning or low-resolution diffraction occurs?

- Methodology : Use SHELXD for structure solution and SHELXL for refinement. For twinned crystals, apply the Hooft parameter or the TWIN/BASF commands in SHELXL. If resolution is <1.5 Å, employ charge-flipping algorithms in SHELXE. Validate with R < 5% and R–R gaps <3% .

Key Considerations

- Stereochemical Integrity : Monitor racemization during synthesis via periodic chiral HPLC .

- Data Reproducibility : Use internal standards (e.g., deuterated solvents in NMR) and triplicate measurements in bioassays .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and animal testing (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.